N-Boc-5-chlorotryptophol N-Boc-5-chlorotryptophol
Brand Name: Vulcanchem
CAS No.: 898746-66-2
VCID: VC3958074
InChI: InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-9-10(6-7-18)12-8-11(16)4-5-13(12)17/h4-5,8-9,18H,6-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCO
Molecular Formula: C15H18ClNO3
Molecular Weight: 295.76 g/mol

N-Boc-5-chlorotryptophol

CAS No.: 898746-66-2

Cat. No.: VC3958074

Molecular Formula: C15H18ClNO3

Molecular Weight: 295.76 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-5-chlorotryptophol - 898746-66-2

Specification

CAS No. 898746-66-2
Molecular Formula C15H18ClNO3
Molecular Weight 295.76 g/mol
IUPAC Name tert-butyl 5-chloro-3-(2-hydroxyethyl)indole-1-carboxylate
Standard InChI InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-9-10(6-7-18)12-8-11(16)4-5-13(12)17/h4-5,8-9,18H,6-7H2,1-3H3
Standard InChI Key FGPHYBJKIXWZGD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCO
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCO

Introduction

Chemical Identity and Structural Features

N-Boc-5-chlorotryptophol belongs to the indole derivatives family, characterized by a hydroxyethyl group at position 3 and a chlorine substituent at position 5 of the indole ring. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) at the nitrogen atom enhances solubility in organic solvents and prevents unwanted side reactions during synthetic workflows . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC15H18ClNO3\text{C}_{15}\text{H}_{18}\text{ClNO}_{3}
Molar Mass295.76 g/mol
CAS Number898746-66-2
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in DMF, DMSO

The absence of reported melting/boiling points underscores the compound’s niche applications and the need for further characterization .

Synthesis and Regioselective Strategies

The synthesis of N-Boc-5-chlorotryptophol involves multi-step protocols common to Boc-protected indoles. A representative pathway, adapted from analogous syntheses , proceeds as follows:

Formation of β-Keto Esters

Piperidine-4-carboxylic acid derivatives are treated with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP). This generates β-keto esters via methanolysis of the Meldrum’s acid adduct :

R-COOH+Meldrum’s acidEDC\cdotpHCl, DMAPR-CO-COOR’\text{R-COOH} + \text{Meldrum's acid} \xrightarrow{\text{EDC·HCl, DMAP}} \text{R-CO-COOR'}

Enamine Diketone Formation

Reaction with N,N\text{N,N}-dimethylformamide dimethyl acetal (DMF·DMA) yields β-enamine diketones, critical for subsequent cyclization :

R-CO-COOR’+DMF\cdotpDMAR-C(=NMe2)-COOR’\text{R-CO-COOR'} + \text{DMF·DMA} \rightarrow \text{R-C(=NMe}_2\text{)-COOR'}

Hydrazine Cyclization

Treatment with monosubstituted hydrazines induces cyclization to form the pyrazole core. For N-Boc-5-chlorotryptophol, hydrazine hydrate and alkyl halides facilitate N-alkylation to install the hydroxyethyl group :

R-C(=NMe2)-COOR’+H2NNH21H-pyrazole-4-carboxylate\text{R-C(=NMe}_2\text{)-COOR'} + \text{H}_2\text{NNH}_2 \rightarrow \text{1H-pyrazole-4-carboxylate}

This method emphasizes regioselectivity, favoring 5-substituted products over 3-substituted isomers .

Applications in Pharmaceutical Chemistry

N-Boc-5-chlorotryptophol’s primary utility lies in its role as a building block for:

Peptide Synthesis

The Boc group protects the indole nitrogen during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions. This is critical for constructing tryptophan-rich peptides with chlorinated motifs, which exhibit enhanced bioavailability and metabolic stability .

Heterocyclic Drug Candidates

Chlorinated indoles are prevalent in kinase inhibitors and serotonin receptor modulators. For example, the chlorine atom augments binding affinity to hydrophobic enzyme pockets, while the hydroxyethyl group offers hydrogen-bonding capabilities .

Hazard StatementPrecautionary Measure
H301 (Toxic if swallowed)Avoid ingestion; use PPE
H317 (May cause allergic skin reaction)Minimize skin contact
H413 (Harmful to aquatic life)Dispose via approved waste streams

Handling requires fume hoods, nitrile gloves, and eye protection. First aid measures include rinsing skin/eyes with water and seeking medical attention for ingestion .

SupplierPurityPrice (USD)Packaging
Career Henan Chemical99%$1.00/kg1 kg
Sigma-Aldrich97%$68.50/g1 g
AK Scientific95%$177/5g5 g

Bulk pricing from Career Henan Chemical highlights cost-efficiency for industrial-scale applications .

Recent Research and Future Directions

Recent studies explore enzymatic Boc deprotection strategies to improve synthetic efficiency . Additionally, computational modeling predicts enhanced binding of chlorinated indoles to neurodegenerative disease targets, prompting interest in N-Boc-5-chlorotryptophol as a precursor for anti-Alzheimer agents .

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